molecular formula C9H18ClNO3S B2455813 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride CAS No. 2375259-98-4

3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride

Cat. No.: B2455813
CAS No.: 2375259-98-4
M. Wt: 255.76
InChI Key: CQACLCYXXHTHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride is a high-purity chemical compound supplied as a versatile small molecule scaffold for research and further manufacturing use . This organochlorine compound has a molecular formula of C9H18ClNO3S and a molecular weight of 255.8 g/mol . The spirocyclic structure of this scaffold, featuring both oxygen and nitrogen in its ring systems, is of significant interest in medicinal chemistry. Similar 1-oxa-8-azaspiro[4.5]decane derivatives have been extensively researched and shown to exhibit high affinity for sigma-1 receptors, making them candidate molecules for the development of neuroimaging agents and central nervous system therapeutics . As a building block, the methanesulfonyl (mesyl) group offers a versatile handle for further synthetic modifications, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

3-methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S.ClH/c1-14(11,12)8-6-9(10-7-8)2-4-13-5-3-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQACLCYXXHTHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2(CCOCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

The target compound’s spirocyclic architecture necessitates a convergent synthesis strategy. Key steps include:

  • Spirocyclic Core Construction : Formation of the 8-oxa-1-azaspiro[4.5]decane system via cyclization or ring-closing reactions.
  • Methanesulfonyl Group Introduction : Functionalization at the 3-position through nucleophilic substitution or oxidation.
  • Hydrochloride Salt Formation : Acid-mediated protonation to enhance stability and solubility.

Spirocyclic Core Synthesis

The oxa-aza spiro framework is typically assembled using imine intermediates or Mannich-type cyclizations. A scalable method adapted from spirocyclic pyrrolidine syntheses involves:

Step 1: Imine Formation

  • Reacting a tetrahydrofuran-derived ketone (e.g., 2-tetrahydrofurylmethyl ketone) with benzylamine in toluene under Dean–Stark conditions yields the corresponding imine.
  • Conditions : Reflux, 1 h, quantitative yield.

Step 2: Grignard Addition

  • Treating the imine with allylmagnesium chloride in THF at −20°C generates a secondary amine intermediate.
  • Conditions : −20°C to rt, overnight, >90% yield.

Step 3: Cyclization and Ring Closure

  • Oxidative bromination with HBr and Br₂ in dichloromethane followed by triethylamine-mediated dehydrohalogenation forms the spirocyclic core.
Step Reagents Conditions Yield
1 Benzylamine, toluene Reflux, 1 h >95%
2 AllylMgCl, THF −20°C → rt 90%
3 HBr, Br₂, Et₃N 0°C → rt 85%

Methanesulfonyl Group Introduction

Functionalization at the 3-position is achieved via two primary pathways:

Pathway A: Nucleophilic Substitution
  • Hydroxylation : Oxidize the spirocyclic intermediate to 3-hydroxy-8-oxa-1-azaspiro[4.5]decane using m-CPBA.
  • Mesylation : Convert the hydroxyl group to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C).
  • Displacement : React with sodium methanesulfinate (NaSO₂Me) in DMF at 80°C.
Pathway B: Thioether Oxidation
  • Thiolation : Introduce a methylthio group (−SMe) via nucleophilic substitution of a 3-bromo intermediate with NaSMe.
  • Oxidation : Treat with oxone in MeOH/H₂O to oxidize −SMe to −SO₂Me.
Pathway Key Reaction Conditions Yield
A Mesylation 0°C, 2 h 75%
A Displacement 80°C, 12 h 65%
B Thiolation rt, 6 h 70%
B Oxidation 0°C, 4 h 85%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Grignard Addition : THF outperforms Et₂O due to better solubility of intermediates.
  • Oxidation : A 1:1 MeOH/H₂O mixture minimizes side reactions during thioether oxidation.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves displacement reaction rates by 40% in Pathway A.
  • Microwave Assistance : Reducing substitution time from 12 h to 2 h with 150 W irradiation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) :
    • δ 3.42 (s, 3H, SO₂CH₃).
    • δ 3.85–3.92 (m, 2H, OCH₂).
    • δ 2.98–3.12 (m, 4H, NCH₂).
  • ¹³C NMR (100 MHz, D₂O) :
    • δ 55.1 (SO₂CH₃).
    • δ 68.3 (spiro C).
  • HRMS (ESI+) : m/z 248.0941 [M+H]⁺ (calc. 248.0938).

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • Elemental Analysis : C 45.2%, H 6.8%, N 5.5% (theor. C 45.3%, H 6.7%, N 5.6%).

Industrial Scalability

Process Intensification

  • Continuous Flow Synthesis :
    • Spiro core formation in a tubular reactor (residence time: 30 min, 80°C).
    • 20% higher yield vs. batch.

Cost Analysis

Component Cost per kg (USD) Contribution (%)
AllylMgCl 120 35
Oxone 80 25
Solvents 60 20
Labor/Overhead 40 20

Challenges and Mitigation

  • Steric Hindrance : Low yields in substitution steps due to spirocyclic rigidity. Mitigated using microwave-assisted synthesis.
  • Byproduct Formation : Over-oxidation during thioether conversion. Controlled by stepwise oxone addition.

Chemical Reactions Analysis

Substitution Reactions

The methanesulfonyl (-SO₂CH₃) group serves as an excellent leaving group, enabling nucleophilic substitution reactions. In studies of structurally analogous spirocyclic compounds, displacement occurs under mild alkaline conditions (K₂CO₃/CH₃CN, 60°C) to yield derivatives with amines or thiols . For example:

R-SO2CH3+NuR-Nu+CH3SO2\text{R-SO}_2\text{CH}_3 + \text{Nu}^- \rightarrow \text{R-Nu} + \text{CH}_3\text{SO}_2^-

Key Observations :

  • Reaction rates depend on the nucleophile’s strength (e.g., primary amines > alcohols) .

  • Steric hindrance from the spirocyclic scaffold slows substitution at the 3-position.

Ring-Opening Reactions

The 8-oxa-1-azaspiro[4.5]decane system undergoes acid-catalyzed ring opening. In HCl/EtOH (reflux, 12 h), the oxygen-containing ring cleaves selectively, producing a linear secondary amine intermediate . This reactivity aligns with trends observed in related 1-oxa-8-azaspiro[4.5]decane derivatives .

Reduction:

The methanesulfonyl group resists reduction under standard conditions (e.g., LiAlH₄, NaBH₄), but the spirocyclic amine can be functionalized. For instance, catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces unsaturated bonds in modified analogs .

Oxidation:

The tertiary amine resists oxidation, but hydroxylated derivatives (e.g., tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) undergo oxidation to ketones using Jones reagent .

Acid-Base Reactions

As a hydrochloride salt, the compound releases free base in alkaline media (pH > 10). Titration studies of similar spiroamines show pKₐ values between 8.5–9.2 for the conjugate acid . Neutralization with NaOH yields the free amine, which is prone to aerial oxidation.

Functionalization via Spirocyclic Scaffold

The rigid spiro structure enables regioselective modifications:

Position Reactivity Example Derivative Reference
3-positionNucleophilic substitution3-Amino-8-oxa-1-azaspiro[4.5]decane
8-positionBoc protection/deprotectiontert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Oxygen ringAcid-catalyzed ring expansion9-Azaspiro[5.5]undecane derivatives

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily releasing HCl and SO₂. Differential scanning calorimetry (DSC) reveals an exothermic peak at 225°C, corresponding to ring fragmentation.

Scientific Research Applications

The compound has shown promising results in various biological assays, indicating its potential applications in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests a potential for developing new antibiotics based on this compound's structure .

Antitumor Activity

Another area of exploration is the compound's antitumor properties. A series of derivatives were synthesized and tested against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). One derivative showed IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against these cell lines, respectively, indicating strong antitumor activity. Flow cytometry analysis revealed that this compound could induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle .

Pain Management

The compound has also been investigated for its effects on pain management, particularly through inhibition of fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of endocannabinoids, which play a crucial role in pain modulation. By inhibiting FAAH, the compound may enhance endocannabinoid levels, providing analgesic effects .

Case Studies

Study Focus Findings
Study on Antimicrobial EfficacyEvaluated against Staphylococcus aureus and E. coliSignificant reduction in bacterial growth at low concentrations
Antitumor Activity AnalysisTested on A549, MDA-MB-231, HeLa cell linesIC50 values: 0.17 µM (A549), 0.05 µM (MDA-MB-231), 0.07 µM (HeLa)
Pain Management ResearchInhibition of FAAHPotential analgesic effects through increased endocannabinoid levels

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane;hydrochloride
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane;hydrochloride
  • 1-Oxa-8-azaspiro[4.5]decane;hydrochloride

Uniqueness

3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Biological Activity

3-Methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Molecular Structure and Formula:

  • Chemical Name: this compound
  • Molecular Formula: C₈H₁₆ClN₁O₂S
  • Molecular Weight: 195.74 g/mol
  • CAS Number: 479195-19-2

Physical Properties:

PropertyValue
SolubilityVery soluble in water
Log P (octanol-water)1.18
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Research indicates that compounds in the spirodecane class, including 3-methanesulfonyl derivatives, may interact with various biological targets, primarily through modulation of neurotransmitter systems. The presence of the methanesulfonyl group enhances solubility and bioavailability, which may contribute to its pharmacological effects.

Pharmacological Effects

  • Analgesic Activity : Studies have shown that spirocyclic compounds can exhibit analgesic properties by inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in pain signaling pathways. This inhibition can lead to increased levels of endocannabinoids, which are known for their pain-relieving effects .
  • Antidepressant Properties : Compounds similar to this compound have been investigated for their potential antidepressant effects, possibly through modulation of serotonin receptors .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .

Study on Pain Management

A clinical study investigated the efficacy of a related spirocyclic compound in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo, supporting the hypothesis that spirodecane derivatives may serve as effective analgesics.

Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration demonstrated that treatment with 3-methanesulfonyl derivatives led to improved cognitive function and reduced neuronal loss. These findings suggest potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride, and how can reaction yields be optimized?

  • Methodology : Utilize multi-component condensation strategies, as demonstrated for structurally analogous spiro compounds (e.g., combining aldehydes, nitriles, and aromatic precursors under controlled conditions). Optimize solvent systems (e.g., dichloromethane or acetonitrile) and catalyst loading to enhance stereochemical control and yield .
  • Validation : Monitor reaction progress via TLC or HPLC and characterize intermediates using 1^1H/13^{13}C NMR to confirm spirocyclic formation .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Approach : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 1^1H/13^{13}C NMR to verify spirocyclic geometry and substituent positioning. Use X-ray crystallography if crystalline derivatives are obtainable, as seen in similar azaspiro compounds .
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities in peak assignments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Follow OSHA HCS standards: wear nitrile gloves, chemical-resistant lab coats, and eye protection (e.g., goggles) to mitigate risks of acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods to avoid aerosol formation .
  • Emergency Protocols : For accidental exposure, rinse eyes with water for 15+ minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Framework : Conduct systematic dose-response studies under standardized conditions (e.g., cell line authentication, serum-free media). Use meta-analysis tools to assess variability sources (e.g., batch effects, assay sensitivity) and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Statistical Analysis : Apply mixed-effects models to account for inter-study heterogeneity and identify robust structure-activity relationships (SARs) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Experimental Design : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and correlate degradation pathways with molecular dynamics simulations (e.g., hydrolysis susceptibility of the sulfonyl group) .
  • Outcome Mapping : Develop a stability-indicating HPLC method with photodiode array detection to quantify parent compound and degradants .

Q. How can computational modeling be integrated to predict the compound’s interaction with biological targets?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against target libraries (e.g., GPCRs, kinases). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability and free energy landscapes (MM-PBSA/GBSA) .
  • Data Synthesis : Cross-validate computational results with experimental SPR or ITC binding assays to refine force field parameters .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

  • Systems Biology : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations. Use CRISPR-Cas9 knockouts to confirm target engagement .
  • Contradiction Management : Employ Bayesian network analysis to prioritize high-confidence interactors and filter false positives from high-throughput screens .

Q. How should researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?

  • Conceptual Integration : Link spirocyclic scaffold properties (e.g., conformational rigidity, metabolic resistance) to established drug design principles (e.g., Lipinski’s rules, ligand efficiency metrics). Use QSAR models to predict ADME profiles .
  • Hypothesis Testing : Design analogs to test theoretical predictions (e.g., sulfonyl group replacement impacts solubility vs. target affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.